molecular formula C30H56Sn B12552926 Trioctyl(phenyl)stannane CAS No. 143363-50-2

Trioctyl(phenyl)stannane

Cat. No.: B12552926
CAS No.: 143363-50-2
M. Wt: 535.5 g/mol
InChI Key: RDJNHCSLFHXLMC-UHFFFAOYSA-N
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Description

Trioctyl(phenyl)stannane is an organotin compound that features a tin atom bonded to three octyl groups and one phenyl group. Organotin compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Stille coupling reaction . These compounds are known for their stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioctyl(phenyl)stannane can be synthesized through the reaction of trioctyltin chloride with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:

(C8H17)3SnCl+C6H5MgBr(C8H17)3SnC6H5+MgBrCl\text{(C}_8\text{H}_{17})_3\text{SnCl} + \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{(C}_8\text{H}_{17})_3\text{SnC}_6\text{H}_5 + \text{MgBrCl} (C8​H17​)3​SnCl+C6​H5​MgBr→(C8​H17​)3​SnC6​H5​+MgBrCl

The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Trioctyl(phenyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trioctyl(phenyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of trioctyl(phenyl)stannane involves its ability to form stable complexes with various substrates. In the Stille coupling reaction, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trioctyl(phenyl)stannane is unique due to its combination of three octyl groups and one phenyl group, which provides a balance of stability and reactivity. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .

Properties

IUPAC Name

trioctyl(phenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H17.C6H5.Sn/c3*1-3-5-7-8-6-4-2;1-2-4-6-5-3-1;/h3*1,3-8H2,2H3;1-5H;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJNHCSLFHXLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579274
Record name Trioctyl(phenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143363-50-2
Record name Trioctyl(phenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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